molecular formula C11H11BrO2 B14247511 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- CAS No. 352014-76-7

3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-

Cat. No.: B14247511
CAS No.: 352014-76-7
M. Wt: 255.11 g/mol
InChI Key: KXTAJGXDNMFADL-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is an organic compound with a unique structure that includes a butenone backbone and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of 4-bromobenzaldehyde with a suitable butenone precursor under specific conditions. One common method is the aldol condensation reaction, where 4-bromobenzaldehyde reacts with 3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially affecting cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of both the bromophenyl and hydroxymethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

352014-76-7

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-[(4-bromophenyl)-hydroxymethyl]but-3-en-2-one

InChI

InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3

InChI Key

KXTAJGXDNMFADL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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